Cyano(difluoro)acetyl fluoride

Catalog No.
S15030298
CAS No.
77946-96-4
M.F
C3F3NO
M. Wt
123.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyano(difluoro)acetyl fluoride

CAS Number

77946-96-4

Product Name

Cyano(difluoro)acetyl fluoride

IUPAC Name

2-cyano-2,2-difluoroacetyl fluoride

Molecular Formula

C3F3NO

Molecular Weight

123.03 g/mol

InChI

InChI=1S/C3F3NO/c4-2(8)3(5,6)1-7

InChI Key

HENCJRDUTWWBFY-UHFFFAOYSA-N

Canonical SMILES

C(#N)C(C(=O)F)(F)F

Cyano(difluoro)acetyl fluoride is an organofluorine compound with the molecular formula C₃F₃NO and a molecular weight of 119.03 g/mol. It features a cyano group (–C≡N) and two fluorine atoms attached to an acetyl fluoride moiety. The compound is characterized by its unique structural attributes, which include a highly electronegative difluoromethyl group and a reactive acyl fluoride functional group. This combination of features imparts distinctive chemical reactivity and potential applications in various fields, including medicinal chemistry and materials science.

Due to its reactive functional groups:

  • Nucleophilic Substitution: The acyl fluoride can undergo nucleophilic attack by various nucleophiles, leading to the formation of substituted products.
  • Fluorination Reactions: The presence of fluorine atoms allows for further fluorination reactions, potentially increasing the compound's reactivity and altering its properties.
  • Condensation Reactions: It can react with amines or alcohols to form amides or esters, respectively, which can be useful in synthetic organic chemistry.

Several methods have been developed for synthesizing cyano(difluoro)acetyl fluoride:

  • Direct Fluorination: This method involves the reaction of acetyl fluoride with fluorinating agents under controlled conditions to introduce the difluoro group.
  • Reaction with Cyanides: Acetyl fluoride can be reacted with cyanide sources in the presence of a base to yield cyano(difluoro)acetyl fluoride.
  • Catalytic Processes: Advanced catalytic methods utilizing transition metals may facilitate the incorporation of difluoromethyl groups into the acetyl framework.

These synthetic routes often emphasize the importance of controlling reaction conditions to maximize yield and minimize by-products.

Cyano(difluoro)acetyl fluoride has potential applications in several areas:

  • Medicinal Chemistry: Due to its unique structure, it may serve as a lead compound for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
  • Material Science: The compound's properties may be leveraged in creating advanced materials with enhanced thermal stability or chemical resistance.
  • Fluorinated Building Blocks: It can act as a versatile building block in organic synthesis, contributing to the development of more complex fluorinated molecules.

Several compounds share structural similarities with cyano(difluoro)acetyl fluoride, including:

Compound NameMolecular FormulaKey Features
Difluoroacetyl fluorideC₂F₄OContains two fluorine atoms; used in synthesis
Acetyl fluorideC₂H₃FOSimple acyl fluoride; less reactive than cyano derivative
Trifluoroacetyl fluorideC₂F₃OMore electronegative; used in pharmaceuticals
Cyanoacetyl chlorideC₃ClNContains chlorine; used in organic synthesis

Uniqueness of Cyano(difluoro)acetyl Fluoride

Cyano(difluoro)acetyl fluoride is unique due to its combination of a cyano group and two fluorine atoms on the acetyl moiety. This configuration enhances its reactivity compared to other acyl fluorides and allows for specific interactions that may not be present in related compounds. Its potential for diverse applications in medicinal chemistry and materials science further distinguishes it from similar compounds.

XLogP3

0.9

Hydrogen Bond Acceptor Count

5

Exact Mass

122.99319811 g/mol

Monoisotopic Mass

122.99319811 g/mol

Heavy Atom Count

8

Dates

Modify: 2024-08-11

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